2-Ethoxy-5-nitronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-nitronicotinic acid is a heterocyclic organic compound with the empirical formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitronicotinic acid typically involves the nitration of 2-ethoxypyridine followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Carboxylation: Alcohols and acid catalysts.
Major Products Formed
Reduction: 2-Ethoxy-5-aminopyridine-3-carboxylic acid.
Substitution: Various substituted pyridines depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Ethoxy-5-nitronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Methoxy-5-nitropyridine
- 2-Amino-5-nitropyridine
Uniqueness
2-Ethoxy-5-nitronicotinic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-ethoxy-5-nitropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSREOLUIPGEMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634562 |
Source
|
Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247582-60-1 |
Source
|
Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.